molecular formula C8H15BrO2 B14725171 Hexyl bromoacetate CAS No. 13048-32-3

Hexyl bromoacetate

Cat. No.: B14725171
CAS No.: 13048-32-3
M. Wt: 223.11 g/mol
InChI Key: NNPJKFMGVZNJHG-UHFFFAOYSA-N
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Description

Hexyl bromoacetate (C₈H₁₅BrO₂) is an ester derived from bromoacetic acid and hexanol. The bromine atom in the acetoxy group imparts distinct reactivity and toxicity compared to non-halogenated esters. This compound is likely used in organic synthesis, though its applications are less documented than those of its non-brominated counterparts, such as hexyl acetate, a key aroma compound in apples .

Properties

CAS No.

13048-32-3

Molecular Formula

C8H15BrO2

Molecular Weight

223.11 g/mol

IUPAC Name

hexyl 2-bromoacetate

InChI

InChI=1S/C8H15BrO2/c1-2-3-4-5-6-11-8(10)7-9/h2-7H2,1H3

InChI Key

NNPJKFMGVZNJHG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC(=O)CBr

Origin of Product

United States

Preparation Methods

Hexyl bromoacetate can be synthesized through the esterification of bromoacetic acid with hexanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions usually include heating the mixture under reflux to achieve the desired ester product .

Mechanism of Action

The mechanism of action of hexyl bromoacetate involves its ability to act as an alkylating agent. The bromine atom in the compound is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This alkylation process can lead to the inhibition of enzyme activity and modification of protein function .

Comparison with Similar Compounds

Key Research Findings

Hexyl acetate levels in Fuji apples remain stable during storage, making it a reliable quality marker .

Ethyl bromoacetate ’s hazards necessitate workplace controls like closed systems and PPE, emphasizing the risks of brominated esters .

Non-halogenated hexyl esters (e.g., hexyl isobutyrate) exhibit lower reactivity and toxicity, favoring their use in consumer products .

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